
1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9Cl2N and a molecular weight of 202.08 g/mol. It belongs to the class of isoquinolines, which are bicyclic compounds consisting of a benzene ring fused with a partially saturated pyridine ring. The two chlorine atoms are attached at the 1st and 3rd positions of the benzene ring.
Mécanisme D'action
Target of Action
A structurally similar compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is known to be a potent reversible inhibitor of phenylethanolamine n-methyltransferase . This enzyme plays a crucial role in the biosynthesis of epinephrine from norepinephrine.
Mode of Action
Based on the action of similar compounds, it may interact with its target enzyme, potentially phenylethanolamine n-methyltransferase, and inhibit its function . This inhibition could lead to changes in the levels of neurotransmitters in the body.
Biochemical Pathways
If it acts similarly to 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, it may affect the biosynthesis of epinephrine, leading to downstream effects on the sympathetic nervous system .
Result of Action
If it acts similarly to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, it may lead to changes in the levels of certain neurotransmitters, potentially affecting mood, stress response, and other physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline can be synthesized through cyclization reactions involving precursors that contain aromatic rings and nitrogen-containing functionalities. One common method involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2-(2,4-dichlorophenyl)ethan-1-amine . The reaction conditions typically include heating and the use of solvents such as methanol .
Industrial Production Methods
These methods often involve optimizing reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Decomposition Reactions: Under strong heating or exposure to harsh chemicals, the compound may release chlorine atoms as hydrochloric acid (HCl) and fragment the core structure.
Hydrogenation or Addition Reactions: The partially saturated ring suggests potential for further hydrogenation or addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for decomposition and hydrogenation reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted isoquinolines, while decomposition reactions may result in smaller fragments and hydrochloric acid.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other isoquinoline derivatives and can be used in various organic reactions.
Medicine: Research on isoquinolines includes their potential use as therapeutic agents, and 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline may be explored for similar applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: This compound is a potent reversible inhibitor of phenylethanolamine N-methyltransferase and has similar structural features.
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline:
Uniqueness
1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline is unique due to its specific substitution pattern and partially saturated ring structure.
Propriétés
IUPAC Name |
1,3-dichloro-5,6,7,8-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOZWGPLJMWMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N=C(C=C2C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
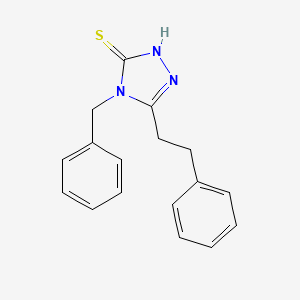
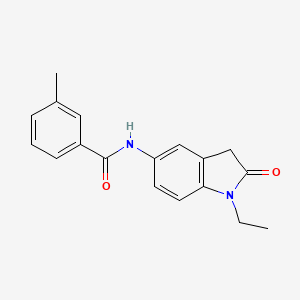
![N-(3-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2599718.png)
![2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2599719.png)

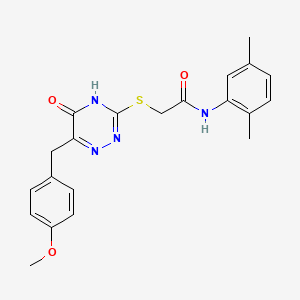
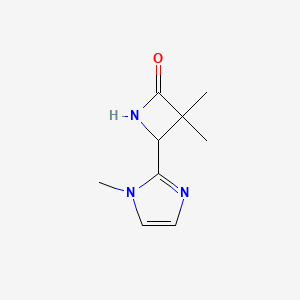
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2599726.png)
![N-(2-chloro-6-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2599727.png)

![N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2599731.png)
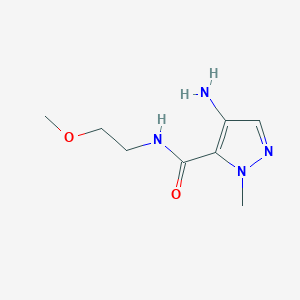
![3-methyl-7-[(4-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2599734.png)

